molecular formula C11H17N B2697874 Ethyl(1-phenylpropyl)amine CAS No. 87876-92-4

Ethyl(1-phenylpropyl)amine

Cat. No. B2697874
CAS RN: 87876-92-4
M. Wt: 163.264
InChI Key: IFIZHIAVDJBZBY-UHFFFAOYSA-N
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Description

Ethyl(1-phenylpropyl)amine is a chemical compound with the CAS Number: 87876-92-4 . It has a molecular weight of 163.26 .


Synthesis Analysis

The synthesis of amines like Ethyl(1-phenylpropyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of Ethyl(1-phenylpropyl)amine can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1 H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines, including Ethyl(1-phenylpropyl)amine, can undergo a variety of chemical reactions. These include alkylation and acylation reactions . For example, a primary amine can react with a primary alkyl halide to form a secondary amine .


Physical And Chemical Properties Analysis

Ethyl(1-phenylpropyl)amine is a liquid at room temperature . Its physical and chemical properties would be similar to those of other amines, which are known to be good nucleophiles and weak bases .

Scientific Research Applications

Chemical Synthesis

Ethyl(1-phenylpropyl)amine is a versatile organic compound that can be used as a building block in organic synthesis . Its diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

In medicinal chemistry, Ethyl(1-phenylpropyl)amine serves as an essential component of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Ethyl(1-phenylpropyl)amine plays a crucial role in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Ethyl(1-phenylpropyl)amine is increasingly recognized for its potential in carbon capture, energy storage, and the synthesis of green chemicals .

Reductive Amination

Ethyl(1-phenylpropyl)amine can be synthesized through reductive amination of alcohols with ammonia . This process is an important method for the production of primary amines .

Research and Development

Ethyl(1-phenylpropyl)amine is used in research and development laboratories. Scientists with experience in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .

Mechanism of Action

The mechanism of action of amines involves the lone pair on the nitrogen atom acting as a nucleophile. In the case of Ethyl(1-phenylpropyl)amine, this can lead to reactions with other compounds, such as alkyl halides .

Future Directions

The future directions for Ethyl(1-phenylpropyl)amine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, enantiomers of amines are present in several drugs, perfumes, food, and are a fundamental part of biomolecules . Therefore, the study of enantiomers and their resolution is highly important for pharmaceutical companies .

properties

IUPAC Name

N-ethyl-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZHIAVDJBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(1-phenylpropyl)amine

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